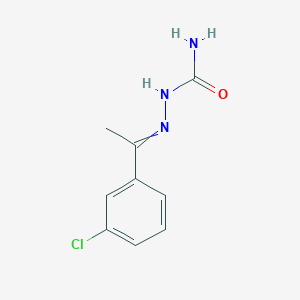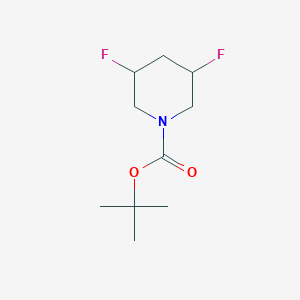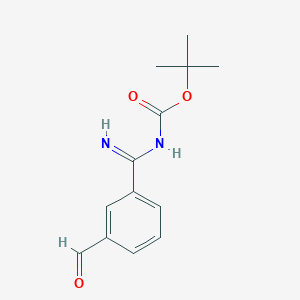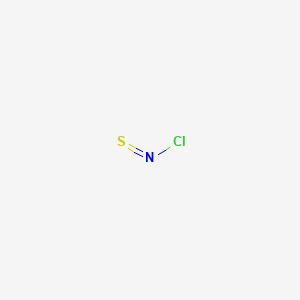
(R)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is a fluorinated derivative of tetrahydroquinoxaline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the fluorination of a suitable precursor. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoxaline with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: The major product is often a quinoxaline derivative with additional oxygen-containing functional groups.
Reduction: The major product is typically a fully reduced tetrahydroquinoxaline.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand the role of fluorinated compounds in biological systems.
Medicine: In medicinal chemistry, ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is investigated for its potential therapeutic properties. Its fluorinated structure may enhance its binding affinity and selectivity towards specific biological targets.
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with various biological molecules, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
8-Fluoroquinoxaline: A non-methylated analog with similar fluorination.
2-Methyl-1,2,3,4-tetrahydroquinoxaline: A non-fluorinated analog with similar structural features.
Uniqueness: ®-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological interactions. The combination of these substituents makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11FN2 |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11FN2/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11-12H,5H2,1H3 |
InChI-Schlüssel |
USAJCDDEXDAFJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC2=C(N1)C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide](/img/structure/B14782406.png)


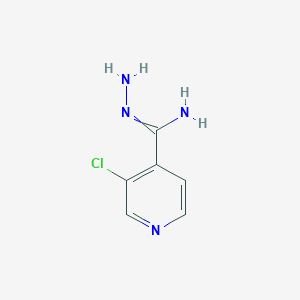
![7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)
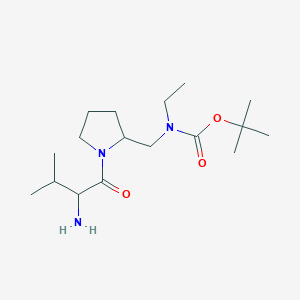

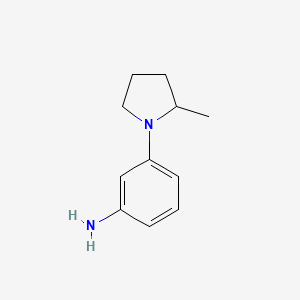
![N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14782460.png)
